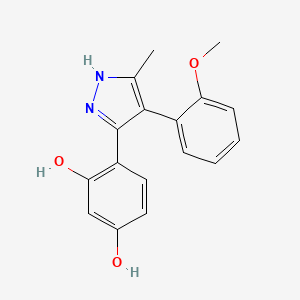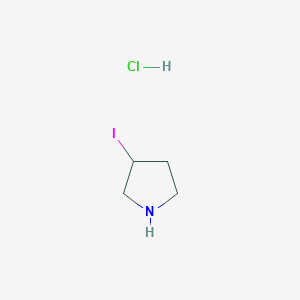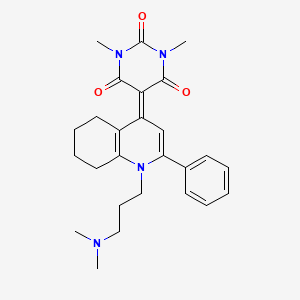
4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potent activity on the CB1 receptor. This compound is structurally similar to other synthetic cannabinoids such as AB-FUBINACA and ADB-FUBINACA, which have been associated with numerous cases of adverse effects in humans. However, MMB-FUBINACA has not been as extensively studied as its counterparts, and its potential for harm remains unknown. In
Aplicaciones Científicas De Investigación
Antiglycation Potential
4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol: and its derivatives have been investigated for their antiglycation activity . Glycation is a process where sugar molecules react with amino groups of proteins, leading to the formation of advanced glycation end-products (AGEs). These AGEs are implicated in diabetic complications such as retinopathy, neuropathy, and atherosclerosis . The synthesized compounds demonstrated potent antiglycation activity, making them potential candidates for developing antidiabetic drugs.
Ester Synthesis
The derivative 2-chloro-4,6-dimethoxy-1,3,5-triazine , which shares structural similarities with our compound, has been applied in ester synthesis . This versatile compound finds use in various fields, including agriculture, textiles, and dye chemistry .
Tyrosinase Inhibition
Hydroxylated aurones containing hydroxy groups at specific positions have shown excellent tyrosinase inhibitory properties. Compounds similar to our target molecule—such as hydroxylated aurones —have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. These compounds could have applications in skin care and cosmetics .
Mecanismo De Acción
Target of Action
Similar compounds have been found to target signal transducers and activators of transcription 3 (stat3) in the context of anti-inflammatory and anti-arthritic activities .
Mode of Action
Benzene derivatives can undergo electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Similar compounds have been shown to inhibit stat3 activation and its downstream signaling , which could potentially affect various biochemical pathways involved in inflammation and arthritis.
Result of Action
Similar compounds have demonstrated anti-inflammatory and anti-arthritic activities , suggesting potential therapeutic effects in these contexts.
Propiedades
IUPAC Name |
4-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-10-16(13-5-3-4-6-15(13)22-2)17(19-18-10)12-8-7-11(20)9-14(12)21/h3-9,20-21H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVGDCZENHADEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid](/img/structure/B2444137.png)

![8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide 5,5-dioxide hydrochloride](/img/structure/B2444142.png)
![2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride](/img/structure/B2444143.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B2444145.png)
![4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2444147.png)
![Methyl 4-[[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2444148.png)
![Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2444149.png)
![(4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)amine](/img/structure/B2444150.png)
![[(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B2444155.png)

![2-{[2-(2-methylpropyl)-1H-benzimidazol-1-yl]carbonyl}benzoic acid](/img/structure/B2444158.png)
![4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2444159.png)
